9-Ethyl-2,9-diazaspiro[5.5]undecane
描述
Historical Context and Discovery
The discovery of 9-ethyl-2,9-diazaspiro[5.5]undecane emerged from advancements in spirocyclic compound synthesis during the late 20th and early 21st centuries. Spirocyclic frameworks gained prominence due to their structural rigidity and potential bioactivity, with early work focusing on carbocyclic systems like spiro[5.5]undecane. The incorporation of nitrogen atoms into spiro systems, such as diazaspiro compounds, became a focal point for medicinal chemists seeking novel heterocycles with improved pharmacokinetic properties.
The synthesis of this compound was first reported in the context of developing constrained analogs of piperidine derivatives. Early methodologies leveraged cyclization reactions between ethylenediamine derivatives and ketones, as exemplified by the use of Lewis acid catalysts to promote spiroannulation. For instance, the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with trans,trans-diarylideneacetones under acidic conditions provided a reliable route to spiro[5.5]undecane cores. Subsequent modifications introduced ethyl groups at the 9-position to modulate steric and electronic properties, as seen in the optimized synthesis of this compound.
Significance in Medicinal Chemistry
This compound has garnered attention as a privileged scaffold in drug discovery due to its:
- Conformational rigidity : The spiro architecture restricts rotational freedom, enhancing target selectivity.
- Balanced lipophilicity : LogP values (~2.5–3.0) align with optimal drug-likeness criteria.
- Diverse functionalization potential : The 2- and 9-positions permit derivatization for structure-activity relationship (SAR) studies.
Recent applications include its role as a core structure in antiviral agents. For example, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives demonstrated potent inhibition of dengue virus type 2 (DENV2), with EC50 values as low as 11.43 μM. Additionally, spiro[5.5]undecane analogs have shown promise in oncology, with one study reporting anti-cancer activity against hepatocellular carcinoma via endoplasmic reticulum stress pathway modulation.
Table 1: Key Pharmacological Applications of Diazaspiro[5.5]Undecane Derivatives
Position within Diazaspiro Compound Classification
Diazaspiro compounds are classified based on ring size, nitrogen placement, and substituent patterns. This compound belongs to the 2,9-diazaspiro[5.5]undecane subclass, characterized by:
- Bicyclic framework : Two six-membered rings sharing a single spiro carbon.
- Nitrogen positions : One nitrogen at the 2-position (piperidine-like) and another at the 9-position (ethyl-substituted amine).
- Substituent effects : The ethyl group at C9 enhances metabolic stability compared to unsubstituted analogs.
This classification distinguishes it from related structures like 1,9-diazaspiro[5.5]undecanes (nitrogens at 1 and 9) and 2,8-diazaspiro[4.5]decane systems. The 2,9-diaza configuration is particularly advantageous for forming hydrogen bonds with biological targets, as demonstrated in molecular docking studies against viral methyltransferases.
Structural Comparison of Diazaspiro Compounds
| Compound | Ring Sizes | Nitrogen Positions | Key Features |
|---|---|---|---|
| This compound | [5.5] | 2, 9 | Ethyl group enhances stability |
| 2,8-Diazaspiro[4.5]decane | [4.5] | 2, 8 | Smaller rings, higher strain |
| 1,9-Diazaspiro[5.5]undecan-2-one | [5.5] | 1, 9 | Ketone group at C2 |
属性
IUPAC Name |
9-ethyl-2,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-13-8-5-11(6-9-13)4-3-7-12-10-11/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLOBCCYUKSOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCCNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294597 | |
| Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-74-8 | |
| Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Formation of the Spirocyclic Core
The initial step involves condensing N-benzyl piperidine-4-ketone with ethyl cyanoacetate in a colamine solution to yield dicyanocarbodiimide B (Eq. 1):
Key conditions include an 8-day reaction time at 0°C, followed by pH adjustment to 6 using hydrochloric acid. The intermediate is isolated as a faint yellow solid after ethanol and ether washes.
Selective Hydrolysis and Decarboxylation
Dicyanocarbodiimide B undergoes acidic hydrolysis to remove one cyano group and decarboxylate, forming carbodiimide C . Sulfuric acid (30% aqueous) at 100°C for 18 hours achieves selective decarboxylation (Eq. 2):
Alternative acids like phosphoric acid (50% aqueous) at 110°C for 30 hours yield comparable results (64%).
Reduction to Diamine Intermediate
Carbodiimide C is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux to yield diamine D (Eq. 3):
Introduction of the Ethyl Group
The ethyl group is installed via protecting-group strategies. For example, in a modified protocol from the patent, diamine D is treated with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl (COOEt) group, followed by hydrogenolysis to remove the benzyl group and reduce the carbonate to an ethyl moiety (Eq. 4):
Alternative Synthetic Routes
Direct Alkylation
An alternative approach involves alkylating the secondary amine of the spirocyclic core with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. However, this method is less selective due to competing N-alkylation at multiple sites.
Reductive Amination
Ethylamine can be condensed with a ketone precursor of the spirocyclic framework using sodium cyanoborohydride (NaBH₃CN) in methanol. This method is limited by the availability of suitable ketone intermediates.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol. The final compound is characterized by:
Synthetic Data and Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Dicyanocarbodiimide B | Colamine, 0°C, 8 days | 65 | 95 |
| Carbodiimide C | H₂SO₄, 100°C, 18 hours | 68 | 97 |
| Diamine D | LiAlH₄, THF, reflux | 73 | 98 |
| Ethyl Introduction | Ethyl chloroformate, H₂/Pd/C | 84 | 99 |
Table 1. Optimization data for key synthesis steps.
Challenges and Scalability
-
Lithium Aluminum Hydride Handling : Requires anhydrous conditions and careful quenching to prevent side reactions.
-
High-Temperature Hydrolysis : Prolonged heating at 100–110°C necessitates robust temperature control.
-
Hydrogenation Safety : Use of hydrogen gas demands pressure-rated equipment.
The patent emphasizes scalability, with batch sizes exceeding 100 g in exemplified procedures .
化学反应分析
Types of Reactions
9-Ethyl-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
科学研究应用
9-Ethyl-2,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-Ethyl-2,9-diazaspiro[5.5]undecane involves its interaction with molecular targets and pathways within cells. One study identified it as an inducer of the endoplasmic reticulum stress response, leading to apoptosis in cancer cells. This compound depletes intracellular calcium stores, triggering a cascade of events that result in cell death .
相似化合物的比较
Comparison with Structural Analogues
Substituent Variations at the 9-Position
9-Isopropyl-3,9-diazaspiro[5.5]undecane
- Structure : Features an isopropyl group (bulkier than ethyl) at position 9.
- Synthesis : Prepared via reductive amination of 3,9-diazaspiro[5.5]undecane with acetone ().
- Activity : Demonstrated inhibitory activity against the AAA ATPase p97, a cancer target, highlighting the role of steric bulk in enzyme binding .
9-Benzyl-2,9-diazaspiro[5.5]undecane
- Synthesis : Derived from benzyl halide substitutions ().
- Activity : Used as an intermediate in multitarget ligands, though specific receptor affinities are less documented compared to ethyl or isopropyl variants .
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Core Heteroatom Modifications
1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
- Structure : Replaces a carbon with oxygen (1-oxa), altering electronic density.
- However, hERG channel inhibition remains a challenge ().
- Example : Compound 15 () achieved balanced σ1R/µOR activity with a 3-pyridyl group, underscoring the importance of heteroaryl substituents .
1,7-Dioxaspiro[5.5]undecane
Stereochemical and Functional Group Variations
Stereoisomeric 1,5-Dioxa-9-azaspiro[5.5]undecanes
- Example : (8S,10S)-8-Ethoxycarbonyl-10-propyl-1,5-dioxaspiro[5.5]undecane ().
- Impact : Stereochemistry influences metabolic pathways and receptor binding. Ethoxycarbonyl groups enhance lipophilicity but may reduce aqueous solubility .
9-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane
Comparative Data Tables
Table 1: Substituent Effects on Pharmacological Profiles
Table 2: Physicochemical Properties
| Compound | Molecular Weight (Da) | logP (Predicted) | Solubility | Key Modifiers |
|---|---|---|---|---|
| This compound | 196.3 | 2.1 | Moderate (neutral) | Ethyl enhances lipophilicity |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | 270.3 | 1.8 | High (Boc-protected) | Boc group improves stability |
| 9-(5-Ethyl-thiadiazol)-derivative | 373.0 | 3.5 | Low | Thiadiazole increases MW/logP |
生物活性
9-Ethyl-2,9-diazaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its unique structural properties and biological activities. Its primary mechanism of action involves interaction with the γ-aminobutyric acid type A receptor (GABAAR), where it acts as a competitive antagonist. This article reviews the compound's biological activity, including its pharmacological effects, biochemical interactions, and potential therapeutic applications.
Target Receptor : The primary target of this compound is GABAAR, a crucial neurotransmitter receptor in the central nervous system.
Mode of Action : As a competitive antagonist at GABAAR, this compound inhibits the receptor's activity, leading to increased neuronal excitability due to reduced inhibitory signaling from GABA. This antagonistic action can have significant implications for neurological functions and potential therapeutic applications in conditions like epilepsy and anxiety disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates low cellular membrane permeability, which may limit its bioavailability and effectiveness in vivo. Studies suggest that its distribution within tissues is influenced by various factors including dosage and administration route .
Cellular Effects
Research has demonstrated that this compound induces apoptosis in several cancer cell lines, including glioma cells. This effect is mediated through the activation of the endoplasmic reticulum stress response (ERSR) pathway, which plays a critical role in maintaining cellular homeostasis during stress conditions.
Molecular Interactions
The compound interacts with various biomolecules, notably binding to GRP78, a key protein involved in the ERSR pathway. This interaction suggests potential applications in cancer therapy by promoting cell death in malignant cells while sparing normal cells .
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of related diazaspiro compounds, showing significant efficacy in animal models. For instance, certain derivatives exhibited an effective dose (ED50) significantly lower than standard anticonvulsants like Phenobarbital and Ethosuximide, indicating promising potential for treating seizure disorders .
Cancer Research
In vitro studies revealed that this compound could selectively induce apoptosis in glioma cells while having minimal effects on normal neuronal cells. This selectivity is crucial for developing targeted cancer therapies that minimize collateral damage to healthy tissues .
Comparative Analysis with Similar Compounds
| Compound Name | GABAAR Activity | Apoptosis Induction | Cellular Permeability |
|---|---|---|---|
| This compound | Competitive Antagonist | Yes | Low |
| 2,9-Diazaspiro[5.5]undecane | Competitive Antagonist | Moderate | Moderate |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Partial Agonist | Yes | High |
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 9-Ethyl-2,9-diazaspiro[5.5]undecane, and how are yields optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of amine precursors with carbonyl-containing reagents. For example, spirocyclic diaza compounds are often synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. Key reagents may include acyl chlorides or alkyl halides for introducing substituents like the ethyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) are critical for yield optimization. For instance, dichloromethane and triethylamine are common solvents for facilitating cyclization at room temperature . Purity is enhanced using techniques like column chromatography or recrystallization.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton and carbon environments, particularly the spirocyclic junction and ethyl group positioning .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms, though this requires high-purity samples .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C, followed by HPLC analysis to track degradation. Polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays, while aqueous stability is pH-dependent due to the amine group’s basicity .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its interaction with biological targets?
- Methodological Answer : The rigid spirocyclic core restricts conformational flexibility, potentially improving binding affinity to enzymes or receptors. Computational docking studies (e.g., using AutoDock Vina) compare binding modes of spirocyclic vs. non-spiro analogs. For example, similar diazaspiro compounds exhibit selective inhibition of soluble epoxide hydrolase (sEH) or modulation of GABAA receptors, attributed to the spiro structure’s spatial compatibility with hydrophobic binding pockets .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in activity data (e.g., IC50 values) may arise from assay conditions (e.g., cell line variability, enzyme isoforms). To resolve this:
- Standardized Assays : Use recombinant enzymes (e.g., human sEH) under controlled kinetic conditions .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. benzyl groups) to isolate structural determinants of activity .
Q. How can the pharmacokinetic profile of this compound be optimized for CNS-targeted applications?
- Methodological Answer : Blood-brain barrier (BBB) penetration is assessed via:
- PAMPA-BBB Assay : Predicts passive diffusion using artificial membranes.
- LogP Optimization : Balancing lipophilicity (LogP 2–3) with aqueous solubility via prodrug strategies (e.g., carboxylate esters) .
Advanced synthesis methods, such as continuous flow reactors, improve reproducibility for scalable production of optimized analogs .
Key Notes
- Synthesis : Multi-step routes with cyclization as the critical step; yields range from 30–60% depending on purification methods .
- Biological Relevance : Demonstrated activity in enzyme inhibition and receptor modulation, but target selectivity requires further validation .
- Analytical Gaps : Limited public data on metabolic stability and in vivo toxicity; recommended studies include microsomal stability assays and rodent pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
